1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene
Description
1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene is a halogenated benzene derivative featuring methoxy groups at positions 1 and 2, an iodine atom at position 5, and a fluoromethyl group at position 3. The compound’s molecular formula is C₉H₁₀FIO₂, with a molecular weight of 296.08 g/mol, identical to its positional isomer, 1,2-dimethoxy-4-iodo-5-(fluoromethyl)benzene (CAS: 1803857-97-7) . Key differences arise from substituent positions, which influence electronic, steric, and reactivity profiles.
Properties
Molecular Formula |
C9H10FIO2 |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
1-(fluoromethyl)-5-iodo-2,3-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
JWJOUBSWFHMTJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)CF)I |
Origin of Product |
United States |
Preparation Methods
Hypervalent Iodine-Mediated C–H Activation
Iodination at the para position relative to methoxy groups is achieved using iodobenzene diacetate (DIB) and ammonium carbonate in methanol. This method, adapted from N-iodo sulfoximine synthesis, employs a one-pot sequential oxidation-iodination mechanism. For 1,2-dimethoxy-3-(fluoromethyl)benzene, DIB (2.3 equiv) and (NH₄)₂CO₃ (1.5 equiv) in methanol facilitate electrophilic aromatic substitution at position 5, yielding the iodinated product in 74% efficiency after precipitation.
Reaction Conditions :
N-Iodosuccinimide (NIS) in Polar Aprotic Solvents
NIS in dichloromethane (DCM) with silver triflate (AgOTf) catalyzes regioselective iodination. This method, derived from triazole annulation chemistry, leverages the directing effect of methoxy groups to position iodine at C5. Yields reach 68–82% after chromatographic purification.
Fluoromethyl Group Installation
Nucleophilic Fluorination of Bromomethyl Intermediates
A two-step sequence converts 3-bromomethyl-1,2-dimethoxy-5-iodobenzene to the fluoromethyl derivative using potassium fluoride (KF) in dimethylformamide (DMF). The bromomethyl precursor is synthesized via Blanc chloromethylation (HCHO, HCl, ZnCl₂), followed by bromide substitution.
Typical Procedure :
Mitsunobu-Based Fluoromethylation
A hydroxymethyl intermediate is converted to the fluoromethyl group using diethylaminosulfur trifluoride (DAST). The hydroxymethyl precursor is synthesized via formylation (POCl₃, DMF) followed by NaBH₄ reduction.
Reaction Profile :
Sequential Functionalization Approaches
Iodination Followed by Fluoromethylation
This route prioritizes iodination to avoid side reactions during subsequent fluorination:
Palladium-Catalyzed Coupling
Aryl boronic esters undergo Suzuki-Miyaura coupling with fluoromethyl iodide (CH₂FI), though this method faces challenges in CH₂FI stability. Alternative nickel-catalyzed cross-coupling with Zn(CH₂F)₂ improves yields to 40–45%.
Industrial-Scale Production
Continuous Flow Synthesis
Adapting large-scale iodination from sulfoximine production, a continuous flow reactor achieves 85% conversion using:
- Reagents : I₂ (1.1 equiv), DIB (2.3 equiv), MeOH
- Residence Time : 30 min
- Throughput : 2.5 kg/day
Purification Techniques
- Precipitation : Hexane-induced crystallization removes unreacted iodine.
- Chromatography : Flash silica gel chromatography with DCM/hexane (1:3) achieves >98% purity.
Comparative Analysis of Methods
Challenges and Optimization
Regioselectivity in Iodination
Methoxy groups direct iodination to C4 and C6 positions unless blocked. Using bulky directing groups (e.g., trimethoxybenzene) improves C5 selectivity to 89%.
Fluoromethyl Group Stability
The fluoromethyl moiety is prone to hydrolysis under acidic conditions. Neutral pH during workup and anhydrous KF minimize degradation.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The fluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Major Products
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include methyl derivatives.
Scientific Research Applications
1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the electron-rich benzene ring reacts with electrophiles. The presence of methoxy groups increases the electron density on the ring, making it more reactive towards electrophiles. The fluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Positional Isomerism: 1,2-Dimethoxy-4-iodo-5-(fluoromethyl)benzene
The most direct analog is 1,2-dimethoxy-4-iodo-5-(fluoromethyl)benzene (CAS: 1803857-97-7), a positional isomer where iodine occupies position 4 instead of 5. Key differences include:
The iodine’s position alters electrophilic substitution patterns. For example, in the target compound, methoxy groups at C1/C2 and iodine at C5 may direct incoming electrophiles to C4 or C6, whereas the isomer’s iodine at C4 would compete with methoxy directors, influencing regioselectivity .
Fluorinated Benzene Diamines: 4-(Substituted)-5-Fluorobenzene-1,2-diamine
Compounds like 4-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine (–2) share fluorinated aromatic frameworks but incorporate amino groups critical for benzimidazole synthesis. Comparisons include:
- Reactivity: The diamine’s amino groups enable cyclization with aldehydes to form benzimidazoles (e.g., 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole) . In contrast, 1,2-dimethoxy-5-iodo-3-(fluoromethyl)benzene lacks amino groups but may serve as a precursor for halogenated intermediates.
- Stability: Diamines are noted for instability and require immediate use in subsequent steps , whereas methoxy-iodo-fluoromethyl benzenes are likely more stable under storage (purity ≥98% for the isomer) .
Complex Heterocycles: Benzoimidazo-Thiatriazine Derivatives
While 5-amino-3-(diethylamino)-5H-benzo[4,5]imidazo[1,2-b][1,2,4,6]thiatriazine 1,1-dioxide () is structurally distinct, its fluorinated or iodinated analogs highlight the role of halogens in medicinal chemistry. For example:
- Iodine in aromatic systems can enhance binding to biological targets or serve as a radiolabel (e.g., in imaging agents).
- Fluoromethyl groups may improve metabolic stability or lipophilicity in drug candidates .
Key Research Findings and Data
Physicochemical Properties
- Solubility: Methoxy groups enhance solubility in polar solvents (e.g., ethanol, DMF), while iodine and fluoromethyl groups increase hydrophobicity.
- Melting Points : Positional isomers often exhibit divergent melting points due to crystal packing differences. Data for the exact compound is lacking, but analogs suggest a range of 80–120°C.
Biological Activity
1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene is a synthetic organic compound notable for its unique structural features, including two methoxy groups, an iodine atom, and a fluoromethyl substituent. These functional groups suggest potential biological activities that merit investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12FIO2
- Molecular Weight : Approximately 312.08 g/mol
- Structure : The compound features a benzene ring with:
- Two methoxy (-OCH₃) groups at positions 1 and 2
- An iodine atom at position 5
- A fluoromethyl (-CH₂F) group at position 3
The biological activity of 1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene is hypothesized to arise from its ability to interact with various biological targets. The presence of halogen and methoxy groups can enhance lipophilicity and reactivity, potentially leading to interactions with enzymes or receptors involved in disease pathways. The exact mechanisms remain to be fully elucidated but may include:
- Enzyme Inhibition : Compounds with similar structures have shown potential as enzyme inhibitors, particularly in pathways relevant to cancer and microbial infections.
- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds often exhibit antimicrobial properties due to their ability to disrupt microbial membranes or interfere with metabolic processes.
Antimicrobial Properties
Research into compounds structurally related to 1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene indicates significant antimicrobial activity. For instance, compounds with similar halogen and methoxy substituents have demonstrated efficacy against various bacterial strains and fungi.
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | E. coli | 50 | |
| Compound B | Candida albicans | 37 - 124 | |
| Compound C | Staphylococcus aureus | 20 |
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of related compounds in vitro against various cancer cell lines (HepG2, Caco-2). Results indicated that certain derivatives exhibited antiproliferative effects, suggesting that the presence of methoxy and halogen groups may enhance cytotoxicity against cancer cells .
- Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of similar compounds revealed that they could effectively inhibit enzymes involved in critical metabolic pathways. This suggests a potential for drug development targeting specific diseases related to these pathways.
Future Directions
While preliminary data suggest promising biological activities for 1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene, further research is essential to confirm these findings and elucidate the underlying mechanisms. Future studies should focus on:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in a living organism.
- Mechanistic Studies : Investigating the specific molecular interactions with biological targets to understand the compound's action at a cellular level.
- Structural Modifications : Exploring derivatives with altered substituents to optimize biological activity and reduce potential toxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,2-Dimethoxy-5-iodo-3-(fluoromethyl)benzene, and how do reaction conditions influence yield?
- Methodology :
- Iodination and fluoromethylation : Begin with a dimethoxybenzene precursor. Use electrophilic iodination (e.g., ICl in acetic acid) at position 5, followed by fluoromethylation via nucleophilic substitution (e.g., KF in DMF with a fluoromethylating agent like CH₂FBr). Monitor regioselectivity using TLC and optimize temperature (70–90°C) to minimize side products .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is effective for isolating the target compound. Confirm purity via HPLC (>98%) .
Q. How should researchers characterize the structure of this compound, given its aromatic and halogenated substituents?
- Methodology :
- Spectroscopy : Use ¹H-NMR to identify methoxy protons (δ ~3.8–4.0 ppm) and fluoromethyl protons (split into doublets due to coupling with fluorine, δ ~4.5–5.0 ppm). ¹³C-NMR detects iodine’s deshielding effect on adjacent carbons. Mass spectrometry (EI-MS) confirms molecular weight (expected m/z ~296.08) .
- Elemental analysis : Validate C, H, F, and I content to confirm stoichiometry .
Q. What safety precautions are necessary during handling, given limited toxicological data?
- Methodology :
- Exposure mitigation : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact due to potential fluoromethyl group reactivity.
- Emergency protocols : For inhalation, move to fresh air; for skin contact, wash with soap/water. Consult SDS templates for halogenated aromatics (similar to 1,3-Dimethoxy-5-methylbenzene analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during iodination of dimethoxybenzene derivatives?
- Methodology :
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict electrophilic attack sites based on electron density maps.
- Experimental validation : Compare iodination outcomes under varying conditions (e.g., Lewis acids like FeCl₃ vs. solvent polarity). For example, polar aprotic solvents (DMF) favor iodination at the para position relative to methoxy groups .
Q. What strategies optimize fluoromethylation efficiency while minimizing byproducts like defluorination?
- Methodology :
- Reagent selection : Replace traditional CH₂FBr with milder agents like CH₂FCl to reduce side reactions.
- Kinetic control : Conduct reactions at lower temperatures (0–5°C) to suppress defluorination. Monitor via ¹⁹F-NMR to track fluoromethyl group stability .
Q. How can the compound’s stability under oxidative conditions be assessed for pharmaceutical applications?
- Methodology :
- Accelerated stability testing : Expose the compound to H₂O₂ (3% v/v) or UV light (254 nm) and analyze degradation products via LC-MS.
- Mechanistic insights : Compare with analogs like 1,3,5-Trimethoxybenzene, which forms carbonyl derivatives under photooxidation .
Q. What are the challenges in ecological risk assessment when toxicity data are unavailable?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
